molecular formula C9H10ClFN4 B8456239 (4-Fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine hydrochloride CAS No. 870562-48-4

(4-Fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine hydrochloride

Cat. No.: B8456239
CAS No.: 870562-48-4
M. Wt: 228.65 g/mol
InChI Key: FKBFBUUYUBPOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H10ClFN4 and its molecular weight is 228.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

870562-48-4

Molecular Formula

C9H10ClFN4

Molecular Weight

228.65 g/mol

IUPAC Name

[4-fluoro-2-(1,2,4-triazol-1-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H9FN4.ClH/c10-8-2-1-7(4-11)9(3-8)14-6-12-5-13-14;/h1-3,5-6H,4,11H2;1H

InChI Key

FKBFBUUYUBPOQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N2C=NC=N2)CN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 67, 4-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, (2.46 g, 13.13 mmol) was dissolved in hot ethanol (150 mL). To this was added 1N HCl (15 mL) followed by 10% Pd—C (200 mg). The mixture was treated with H2 at 55 psi for 4 h in a Parr shaker then filtered over Celite and the solvent removed under reduced pressure. The resulting residue was partitioned between ethyl acetate and water. The aqueous phase was separated and lyophilized to afford the title compound as a white powder (2.96 g, 99% yield). 1H NMR (500 MHz, CD3OD) δ ppm: 9.51 (1H, s), 8.63 (1H, s), 7.85 (1H, dd, J=8.5, 5.8 Hz), 7.68 (1H, dd, J=8.8, 2.4 Hz), 7.49 (1H, td, J=8.3, 2.4 Hz), 4.20 (2H, s). LCMS (M+H) calcd for C9H10N4F: 193.08; found: 193.16.
[Compound]
Name
Intermediate 67
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three
Yield
99%

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